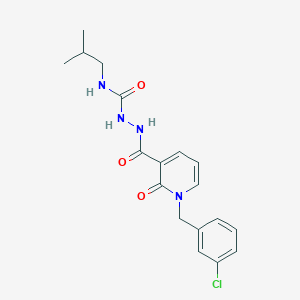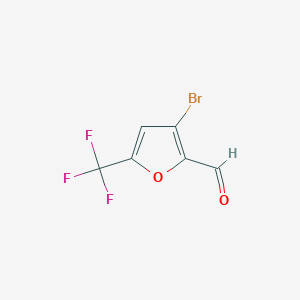
3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is an organic compound . It is a derivative of furan, a heterocyclic compound, with a bromine atom and a trifluoromethyl group attached to it .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of palladium catalysts and a Lewis acid . The reaction rate can be accelerated by acetic acid as an additive .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a bromine atom and a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in Knoevenagel condensations with seven compounds containing an active methyl or methylene group . The effect of microwave irradiation on these condensation reactions has been studied .Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.98 . It is a powder at room temperature and should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Heterogeneously Catalyzed Reactions of Carbohydrates
Furfurals, including furan derivatives like 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde, serve as important intermediates in the chemical industry, particularly in the production of furfural and 5-(hydroxymethyl)-2-furaldehyde (HMF) from carbohydrates. The shift towards heterogeneously catalyzed processes offers advantages in terms of green chemistry principles, such as reduced waste and easier separation processes, highlighting the compound's role in sustainable chemical manufacturing (Karinen, Vilonen, & Niemelä, 2011).
Photocatalytic C–C Bond Cleavage for Synthesis
The use of furan-2-carbaldehydes as efficient green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage exemplifies the compound's utility in synthesizing pharmacologically relevant molecules. This process does not require the protection of sensitive groups, which simplifies the synthesis pathway and underscores the compound's versatility in organic synthesis (Yu et al., 2018).
Synthesis of Substituted Furan- and Thiophen-2-carbaldehydes
Research on the preparation of various heterocyclic 2-carbaldehydes, including methods for the Vilsmeier formylation of substituted furans, sheds light on the synthetic routes available for compounds related to this compound. These methods facilitate the synthesis of structurally diverse furan derivatives, demonstrating the compound's significance in creating a variety of chemical entities with potential applications in pharmaceuticals and materials science (Chadwick et al., 1973).
Etherification for Biodiesel Components
The etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol over mesoporous solid acidic catalysts to produce biodiesel components, including 5-(ethoxymethyl)furan-2-carbaldehyde, exemplifies the potential of furan derivatives in renewable energy sources. The selectivity of this reaction is influenced by the acidity of the catalyst, indicating the importance of this compound and related compounds in the development of sustainable fuels (Lanzafame et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNYMHXKFYMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)
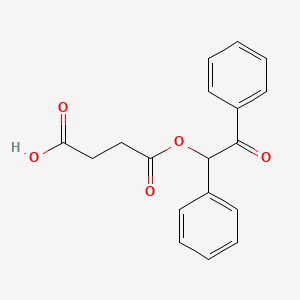
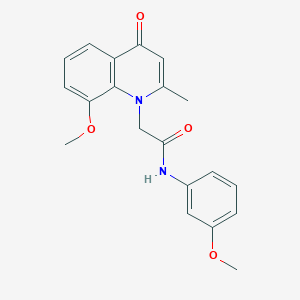

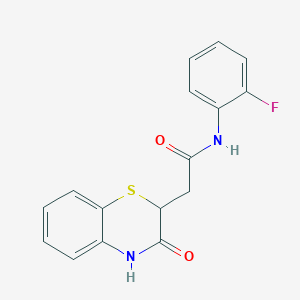
![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)
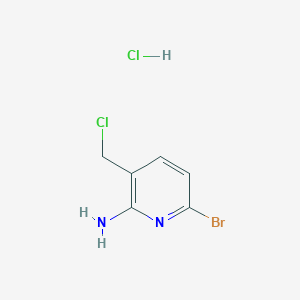

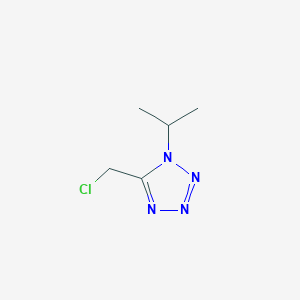

![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)
